Structural Distinction: Methylene Linker Provides Unique Conformational Flexibility
The target compound is distinguished from [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS 1249377-81-8) by the presence of a methylene (-CH₂-) linker between the piperidine nitrogen and the pyrazine ring. The target compound is N-alkylated via a methylene bridge, whereas the comparator has the pyrazine directly attached to the piperidine nitrogen. This difference increases the target compound's molecular weight from 193.25 g/mol to 207.27 g/mol and adds an additional rotatable bond, enhancing its conformational flexibility and potentially altering its binding mode to biological targets .
| Evidence Dimension | Structural Connectivity |
|---|---|
| Target Compound Data | Piperidine N-CH₂-Pyrazine linkage; MW: 207.27 g/mol; Rotatable bonds: 3 |
| Comparator Or Baseline | [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS 1249377-81-8): Piperidine N-Pyrazine linkage; MW: 193.25 g/mol; Rotatable bonds: 2 |
| Quantified Difference | MW increase of 14.02 g/mol (a CH₂ unit); +1 rotatable bond |
| Conditions | Chemical structure analysis; computed properties from PubChem |
Why This Matters
The increased flexibility can lead to distinct binding conformations in target proteins, making the compound a valuable tool for exploring chemical space inaccessible to its more rigid analog.
- [1] PubChem. (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol. Computed Properties. National Center for Biotechnology Information. View Source
